molecular formula C10H13NO B591678 (3-Phenyloxetan-3-yl)methanamine CAS No. 497239-45-9

(3-Phenyloxetan-3-yl)methanamine

Cat. No.: B591678
CAS No.: 497239-45-9
M. Wt: 163.22
InChI Key: TVBXQZRCYHWTSD-UHFFFAOYSA-N
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Description

(3-Phenyloxetan-3-yl)methanamine is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is characterized by a phenyl group attached to an oxetane ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyloxetan-3-yl)methanamine can be achieved through several methods. One common approach involves the amination of (3-phenyloxetan-3-yl)methanol using ammonia in the presence of a catalyst such as ruthenium . This method provides high yields and is suitable for large-scale production.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to facilitate the reaction. The product is then purified through various techniques such as distillation or crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Phenyloxetan-3-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted oxetane compounds .

Mechanism of Action

The mechanism of action of (3-Phenyloxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a phenyl group, oxetane ring, and methanamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(3-phenyloxetan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBXQZRCYHWTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669307
Record name 1-(3-Phenyloxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497239-45-9
Record name 1-(3-Phenyloxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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